Riamilovir
Vue d'ensemble
Description
Synthesis Analysis
The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .Molecular Structure Analysis
The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .Chemical Reactions Analysis
While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .Physical And Chemical Properties Analysis
Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .Applications De Recherche Scientifique
Riamilovir
, also known as Triazavirin , is a broad-spectrum antiviral drug . It was developed in Russia through a joint effort of Ural Federal University, Russian Academy of Sciences, Ural Center for Biopharma Technologies, and Medsintez Pharmaceutical . It has a novel triazolotriazine core, which represents a new structural class of non-nucleoside antiviral drugs .
- Application : Riamilovir was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug .
- Results : Comprehensive clinical trials involving over 450 patients have shown that Riamilovir is a highly effective and well-tolerated drug for the treatment of influenza and acute respiratory infections .
Influenza Treatment
COVID-19 Treatment
- Application : Riamilovir has been found to have antiviral activity against the tick-borne encephalitis virus .
- Results : The results of these studies are still under review, but initial reports suggest potential benefits .
- Application : Riamilovir is being investigated for potential application against a lethal influenza infection and secondary bacterial pneumonia following influenza .
- Results : The results of these studies are still under review, but initial reports suggest potential benefits .
- Application : Riamilovir is being investigated for potential application against Lassa fever .
- Results : The results of these studies are still under review, but initial reports suggest potential benefits .
Tick-Borne Encephalitis Treatment
Treatment of Secondary Bacterial Pneumonia Following Influenza
Lassa Fever Treatment
Ebola Virus Disease Treatment
- Application : Riamilovir was originally developed as a potential treatment for pandemic influenza strains such as H5N1 .
- Results : Most of the testing that has been done has focused on its anti-influenza activity .
- Application : Riamilovir has shown antiviral activity against ARVI .
- Results : Riamilovir has passed clinical trials and has shown antiviral activity against ARVI .
Treatment of H5N1 Influenza Strains
Treatment of ARVI (Acute Respiratory Viral Infections)
Potential Treatment Against SARS-CoV-2
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389402 | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Triazavirin | |
CAS RN |
123606-06-4 | |
Record name | Riamilovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIAMILOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.